N-(4-Ethoxyphenyl)maleamic acid

Description

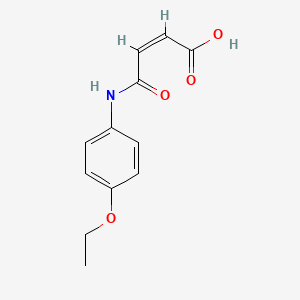

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-ethoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTIUWRMRAZPEN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108087-84-9 | |

| Record name | 4'-ETHOXYMALEANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-(4-Ethoxyphenyl)maleamic Acid

Abstract

Introduction: The Significance of N-Aryl Maleamic Acids

N-aryl maleamic acids represent a versatile class of organic compounds characterized by an amide linkage between an aromatic amine and the maleic acid backbone. Their scientific importance is primarily derived from their role as stable intermediates in the synthesis of N-aryl maleimides. Maleimides are highly reactive Michael acceptors, a property that has been extensively exploited in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), and in the formation of advanced polymer architectures. The physicochemical and biological properties of the final maleimide are significantly influenced by the nature of the N-aryl substituent. The 4-ethoxyphenyl group, in particular, is a common motif in pharmacologically active compounds, often modulating properties such as solubility, metabolic stability, and receptor binding affinity. A thorough understanding of the molecular structure of the N-(4-Ethoxyphenyl)maleamic acid precursor is therefore essential for the rational design and synthesis of novel functionalized molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(4-Ethoxyphenyl)maleamic acid is defined by a central maleamic acid moiety connected to a para-substituted ethoxybenzene ring via an amide bond.

Key Structural Features:

-

Planarity: Based on crystallographic studies of the closely related N-(4-methoxyphenyl)maleamic acid, the entire molecule is expected to be nearly planar.[1] This planarity is a result of the sp2 hybridization of the atoms in the benzene ring and the maleamic acid backbone, as well as the delocalization of electrons across the amide bond.

-

Intramolecular Hydrogen Bonding: A significant stabilizing feature of the molecule is the presence of a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.[1] This interaction forms a six-membered ring, which contributes to the planarity and influences the reactivity of the carboxylic acid.

-

cis-Configuration: The double bond in the maleamic acid backbone is in the cis or (Z)-configuration, a direct consequence of its synthesis from maleic anhydride.

Physicochemical Properties:

While extensive experimental data for N-(4-Ethoxyphenyl)maleamic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction/Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | - |

| Molecular Weight | 235.24 g/mol | - |

| Appearance | White to off-white crystalline solid | General property of N-aryl maleamic acids[2] |

| Melting Point | Expected to be in the range of 150-200 °C | N-(4-Nitrophenyl)maleamic acid has a melting point of 145 °C.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | General solubility of related compounds.[2] |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Similar to maleic acid. |

Synthesis of N-(4-Ethoxyphenyl)maleamic Acid: A Step-by-Step Protocol

The synthesis of N-(4-Ethoxyphenyl)maleamic acid is a straightforward and high-yielding nucleophilic acyl substitution reaction between maleic anhydride and 4-ethoxyaniline.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 4-ethoxyaniline on one of the carbonyl carbons of maleic anhydride. This is followed by the opening of the anhydride ring to form the final maleamic acid product. The reaction is typically carried out at room temperature and is often exothermic.

Experimental Protocol

Materials:

-

Maleic anhydride (1.0 eq)

-

4-Ethoxyaniline (1.0 eq)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether or THF.

-

In a separate beaker, dissolve 4-ethoxyaniline in anhydrous diethyl ether or THF.

-

Slowly add the 4-ethoxyaniline solution to the stirred maleic anhydride solution at room temperature. A precipitate will begin to form almost immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether or THF to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-(4-Ethoxyphenyl)maleamic acid as a crystalline solid.

Rationale for Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid, which would be a competing side reaction.

-

Slow Addition: The slow addition of the amine solution helps to control the exothermic nature of the reaction and prevents the formation of side products.

-

Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating which could potentially lead to the dehydration of the maleamic acid to the corresponding maleimide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-(4-Ethoxyphenyl)maleamic acid.

Spectroscopic Characterization: An Expert Prediction

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-(4-Ethoxyphenyl)maleamic acid in a solvent like DMSO-d₆ is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group. |

| ~4.0 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent oxygen atom. |

| ~6.3 | doublet | 1H | H -C=C-H (cis) | Vinylic proton of the maleamic acid backbone. |

| ~6.5 | doublet | 1H | H-C=C-H (cis) | Vinylic proton of the maleamic acid backbone. |

| ~6.9 | doublet | 2H | Ar-H (ortho to -OEt) | Aromatic protons shielded by the electron-donating ethoxy group. |

| ~7.5 | doublet | 2H | Ar-H (meta to -OEt) | Aromatic protons deshielded relative to the ortho protons. |

| ~10.0 | singlet | 1H | -NH- | Amide proton, often broad. |

| ~13.0 | broad singlet | 1H | -COOH | Carboxylic acid proton, typically broad and downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display the following key signals:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~15 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |

| ~63 | -O-CH₂ -CH₃ | Aliphatic methylene carbon attached to oxygen. |

| ~115 | C H (aromatic, ortho to -OEt) | Aromatic carbon shielded by the ethoxy group. |

| ~122 | C H (aromatic, meta to -OEt) | Aromatic carbon. |

| ~131 | C -NH (aromatic) | Aromatic carbon attached to the nitrogen. |

| ~132 | =C H (maleamic acid) | Vinylic carbon. |

| ~135 | =C H (maleamic acid) | Vinylic carbon. |

| ~156 | C -O (aromatic) | Aromatic carbon attached to the ethoxy group. |

| ~165 | -C =O (amide) | Amide carbonyl carbon. |

| ~167 | -C =O (acid) | Carboxylic acid carbonyl carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the following prominent absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretch | Amide |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1720 | C=O stretch | Carboxylic acid |

| 1640-1660 | C=O stretch (Amide I) | Amide |

| 1600, 1510 | C=C stretch | Aromatic ring |

| 1240 | C-O stretch | Aryl ether |

Predicted Mass Spectrum (Electron Ionization)

In an EI mass spectrum, the molecular ion peak (M⁺) at m/z = 235 would be expected. Key fragmentation patterns would likely involve:

-

Loss of H₂O (m/z = 217): Dehydration to form the corresponding maleimide.

-

Loss of the ethoxy group (-OC₂H₅, m/z = 190): Cleavage of the ether bond.

-

Cleavage of the amide bond: Resulting in fragments corresponding to the 4-ethoxyphenylamine cation (m/z = 137) and the maleic anhydride radical cation (m/z = 98).

Reactivity and Applications in Drug Development

Cyclization to N-(4-Ethoxyphenyl)maleimide

The most significant reaction of N-(4-Ethoxyphenyl)maleamic acid is its cyclodehydration to form N-(4-Ethoxyphenyl)maleimide. This transformation is typically achieved by heating the maleamic acid with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[4]

Caption: Cyclodehydration of N-(4-Ethoxyphenyl)maleamic acid.

Potential Applications in Drug Discovery

The 4-ethoxyphenyl moiety is present in several well-known drug molecules, including the analgesic phenacetin. While phenacetin itself has been largely withdrawn due to toxicity concerns, the ethoxyphenyl scaffold continues to be explored in the design of new therapeutic agents. The maleimide functional group, readily accessible from N-(4-Ethoxyphenyl)maleamic acid, is a valuable tool for bioconjugation. For instance, N-(4-Ethoxyphenyl)maleimide could be used to link a cytotoxic drug to a monoclonal antibody, creating an antibody-drug conjugate (ADC) for targeted cancer therapy. The ethoxyphenyl group in such a conjugate could modulate the overall physicochemical properties of the ADC, potentially improving its pharmacokinetic profile and therapeutic index.

Conclusion

N-(4-Ethoxyphenyl)maleamic acid is a key intermediate in the synthesis of functionalized maleimides with potential applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis. While experimental spectroscopic data remains to be published, the predicted spectral characteristics presented herein offer a robust framework for the identification and characterization of this compound. The insights provided in this guide are intended to facilitate further research and development involving this versatile molecule.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529–o1530. [Link]

-

Lynch, D. E., & McClenaghan, I. (2002). N-(4-Acetylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(6), o678-o679. [Link]

-

PubChem. N-(4-Methoxyphenyl)maleamic acid. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000460 - Maleamic Acid (C4H5NO3). [Link]

-

International Journal of Engineering Research & Technology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]

-

Organic Syntheses. N-Phenylmaleimide. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]

-

LookChem. N-(4-METHOXYPHENYL)MALEAMIC ACID. [Link]

-

IOSR Journal of Applied Chemistry. Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. [Link]

-

PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

-

PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane. [Link]

-

SciSpace. Solvent free preparation of N-substituted maleanilic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

International Journal for Research in Applied Science and Engineering Technology. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline. [Link]

-

University of Louisville. Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

Sources

N-(4-Ethoxyphenyl)maleamic acid literature review

An In-depth Technical Guide to N-(4-Ethoxyphenyl)maleamic Acid: Synthesis, Characterization, and Synthetic Utility

Abstract

N-(4-Ethoxyphenyl)maleamic acid is a stable, crystalline organic compound that serves as a pivotal intermediate in synthetic chemistry. Its primary value lies in its role as the direct precursor to N-(4-Ethoxyphenyl)maleimide, a monomer and synthetic building block used in polymer science and Diels-Alder reactions. This guide provides a comprehensive technical overview of N-(4-Ethoxyphenyl)maleamic acid, beginning with its fundamental synthesis via the ring-opening of maleic anhydride. We delve into its structural and physicochemical properties, drawing expert insights from crystallographic and spectroscopic data of closely related analogues. Furthermore, this document details the critical subsequent reaction—the dehydrative cyclization to the corresponding maleimide—and explores the potential for biological activities based on related molecular scaffolds. This guide is intended for researchers and drug development professionals, offering both theoretical understanding and field-proven experimental protocols.

Introduction and Strategic Importance

Maleamic acids are a class of mono-amido derivatives of maleic acid. They are characterized by the presence of both a carboxylic acid and an amide functional group linked by a cis-alkene backbone. N-(4-Ethoxyphenyl)maleamic acid is a specific substituted derivative that is readily prepared and isolated as a stable solid.

The principal strategic importance of this compound is not as an end-product but as a well-behaved intermediate. The direct synthesis of N-substituted maleimides from maleic anhydride and an amine can be aggressive and lead to side products. The two-step process, which involves the isolation of the intermediate maleamic acid, offers a more controlled, higher-purity route to the final maleimide. N-(Aryl)maleimides are valuable compounds, recognized for their reactivity as dienophiles in Diels-Alder cycloadditions and for their application in creating thermostable polymers.[1] Given the established biological activities of various acetamide and amide derivatives, exploring the bio-potential of N-(4-Ethoxyphenyl)maleamic acid and its downstream products presents a compelling avenue for future research.[2][3]

Synthesis of N-(4-Ethoxyphenyl)maleamic Acid

The synthesis of N-(aryl)maleamic acids is a classic and highly efficient example of nucleophilic acyl substitution. The reaction proceeds via the ring-opening of maleic anhydride by an amine, in this case, 4-ethoxyaniline (p-phenetidine).

Reaction Principle and Causality

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline onto one of the electrophilic carbonyl carbons of maleic anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond within the anhydride ring. A proton transfer event neutralizes the intermediate to yield the final maleamic acid product. The choice of a non-polar solvent like toluene is strategic; while it effectively dissolves the reactants, the more polar maleamic acid product is sparingly soluble at room temperature, facilitating its precipitation and isolation from the reaction mixture.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(4-Ethoxyphenyl)maleamic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous N-substituted maleamic acids.[4]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (0.025 mol, 2.45 g) in 25 mL of toluene.

-

Amine Addition: In a separate beaker, dissolve 4-ethoxyaniline (0.025 mol, 3.43 g) in 20 mL of toluene. Transfer this solution to a dropping funnel.

-

Reaction Execution: Begin stirring the maleic anhydride solution at room temperature. Add the 4-ethoxyaniline solution dropwise over 15-20 minutes. A precipitate will begin to form.

-

Reaction Completion: After the addition is complete, continue to stir the resulting slurry for 30-60 minutes at room temperature to ensure the reaction goes to completion.[4]

-

Initial Workup (Acid Wash): Treat the reaction mixture with dilute hydrochloric acid. This step is crucial as it protonates any unreacted basic 4-ethoxyaniline, forming a water-soluble salt that can be easily removed.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification (Water Wash): Wash the filtered solid thoroughly with deionized water. This removes any unreacted maleic anhydride or maleic acid (formed by hydrolysis), which are water-soluble.[4]

-

Final Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline N-(4-Ethoxyphenyl)maleamic acid. Dry the crystals in a vacuum oven.[4] The purity can be confirmed by melting point determination and infrared (IR) spectroscopy.

Structural Properties and Characterization

While specific crystallographic data for N-(4-Ethoxyphenyl)maleamic acid is not available in the cited literature, a detailed analysis of its exceptionally close analogue, N-(4-Methoxyphenyl)maleamic acid, provides authoritative insights into its expected molecular structure and solid-state packing.[4][5]

Crystallography and Molecular Geometry

X-ray diffraction studies on N-(4-Methoxyphenyl)maleamic acid reveal an almost planar molecular conformation.[5] This planarity is a key feature, arising from the delocalization of electrons across the amide bond and the phenyl ring.

Two critical hydrogen bonding interactions define the structure:

-

Intramolecular Hydrogen Bond: A strong O—H⋯O hydrogen bond exists between the carboxylic acid proton and the amide carbonyl oxygen.[5] This interaction creates a stable six-membered ring-like structure, contributing significantly to the molecule's planarity and conformational rigidity.

-

Intermolecular Hydrogen Bonds: In the crystal lattice, molecules are linked into zigzag chains by intermolecular N—H⋯O hydrogen bonds, where the amide N-H group of one molecule donates a hydrogen bond to a carboxylic oxygen of an adjacent molecule.[5] Weak C—H⋯O interactions also contribute to the overall crystal packing.[5]

It is mechanistically sound to predict that the ethoxy derivative will adopt a virtually identical conformation and packing motif.

Hydrogen Bonding Diagram

Caption: Intramolecular and intermolecular hydrogen bonding motifs in N-(Aryl)maleamic acids.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized N-(4-Ethoxyphenyl)maleamic acid are confirmed using standard analytical techniques.

| Property | Value / Expected Characteristics |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| ¹H NMR (DMSO-d₆) | Expected signals: aromatic protons (AA'BB' system, ~6.8-7.5 ppm), alkene protons (two doublets, J ≈ 12 Hz, ~6.2-6.5 ppm), ethoxy group (quartet and triplet, ~4.0 and ~1.3 ppm), amide N-H (singlet, ~10.4 ppm), and carboxylic O-H (broad singlet, ~13.7 ppm).[6] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch (~3300), broad O-H stretch (~3000-2500), C=O stretches (amide I and carboxylic acid, ~1700-1640), C=C stretch (~1600), and C-O stretches (~1250, 1040). |

Note: NMR chemical shifts are estimations based on published data for the N-(4-hydroxyphenyl) analogue and standard chemical shift principles.

Chemical Reactivity and Synthetic Applications

Dehydrative Cyclization to N-(4-Ethoxyphenyl)maleimide

The most significant application of N-(4-Ethoxyphenyl)maleamic acid is its conversion to N-(4-Ethoxyphenyl)maleimide. This transformation is an intramolecular cyclization-dehydration reaction.

Causality of Reagents:

-

Acetic Anhydride: Serves as a powerful dehydrating agent, consuming the water molecule that is eliminated during ring closure. It can also act as the solvent.

-

Sodium Acetate (Anhydrous): Functions as a basic catalyst. It is thought to facilitate the formation of a mixed anhydride intermediate with the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the amide nitrogen, thereby promoting cyclization.[1][7]

Cyclization Workflow Diagram

Caption: Experimental workflow for the cyclization of maleamic acid to maleimide.

Detailed Experimental Protocol: Cyclization

This protocol is based on well-established methods for N-phenylmaleimide synthesis.[1][7]

-

Setup: In a 50 mL round-bottom flask, create a slurry by combining N-(4-Ethoxyphenyl)maleamic acid (5.0 g, 0.021 mol), anhydrous sodium acetate (0.7 g, 8.5 mmol), and acetic anhydride (12 mL).

-

Heating: Heat the mixture with stirring in a water or oil bath maintained at 60–70°C for 60 minutes.[7] The solid should dissolve as the reaction proceeds.

-

Precipitation: Carefully pour the warm, clear reaction mixture into a beaker containing 100 mL of ice-cold water. This step simultaneously precipitates the water-insoluble maleimide product and hydrolyzes the excess acetic anhydride.

-

Isolation and Purification: Stir the resulting suspension vigorously for several minutes to complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then recrystallize from ethanol to yield pure N-(4-Ethoxyphenyl)maleimide as a colored crystalline solid.

Potential for Bioactivity: An Area for Future Investigation

While N-(4-Ethoxyphenyl)maleamic acid itself has not been extensively studied for biological activity, related chemical structures are known to possess interesting properties. For instance, various acetamide and acrylic acid derivatives have been investigated for antioxidant and anti-inflammatory activities.[3][8] Some studies have evaluated the ability of related compounds to scavenge radicals and modulate nitric oxide (NO) production in macrophage cell lines.[9] The presence of the ethoxyphenyl amide moiety suggests that this compound and its derivatives could be worthwhile candidates for screening in assays for antioxidant, anti-inflammatory, or other biological activities.

Conclusion

N-(4-Ethoxyphenyl)maleamic acid is a readily accessible and highly valuable synthetic intermediate. Its preparation via the controlled ring-opening of maleic anhydride is efficient and high-yielding. Its structural properties, characterized by strong intra- and intermolecular hydrogen bonds, lead to a stable, crystalline solid that is easily handled. The primary utility of this compound is its role as a direct precursor for N-(4-Ethoxyphenyl)maleimide, a monomer and dienophile of significant interest in materials and synthetic chemistry. The detailed, field-tested protocols provided herein offer a reliable pathway for both the synthesis and subsequent cyclization of this compound. Future research may fruitfully be directed towards exploring the untapped potential of this molecular scaffold in the realm of medicinal chemistry and drug development.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529–o1530. [Link]

-

Lynch, D. E., & McClenaghan, I. (2002). N-(4-Acetylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(6), o678–o679. [Link]

-

Barrow, V. K., Tighe, B. J., & Bowen, J. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2326. [Link]

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. PubMed, 66(Pt 7), o1529-30. [Link]

-

Gowda, B. T., Kumar, S., Kožíšek, J., & Tokarčík, M. (2011). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o99. [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Bastin, L. D., & Slade, N. W. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

-

LookChem. (n.d.). N-(4-METHOXYPHENYL)MALEAMIC ACID. Retrieved January 28, 2026, from [Link]

-

Bastin, L. D., & Slade, N. W. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. [Link]

-

Searle, N. E. (1951). N-Phenylmaleimide. Organic Syntheses, 31, 82. [Link]

-

Tussupbekova, A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

-

Maccioni, E., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

-

Adeoye, O. O., et al. (2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis method for N-phenylmaleimide.

-

Maneechai, P., Leelapornpisid, P., & Poomanee, W. (2023). Multifunctional Biological Activities and Cytotoxic Evaluation of Bouea macrophylla for Cosmetic Applications. Chiang Mai University Journal of Natural Sciences, 22(2), e2023024. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Meth-oxy-phen-yl)maleamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

(Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid discovery

An In-Depth Technical Guide to the Discovery and Therapeutic Potential of the (Z)-4-(Arylamino)-4-oxobut-2-enoic Acid Scaffold

Authored by a Senior Application Scientist

Preamble: Beyond a Single Molecule

The exploration of novel therapeutic agents often begins with a specific chemical entity. However, the true value of such a discovery frequently lies not in the individual molecule, but in the versatile chemical scaffold from which it is built. This is the case for (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid . While a singular, seminal paper detailing the "discovery" of this exact molecule is not prominent in the scientific literature, a deeper investigation reveals its significance as a member of the broader class of (Z)-4-(arylamino)-4-oxobut-2-enoic acids . These compounds represent a privileged scaffold in medicinal chemistry, serving as a foundation for the development of potent modulators of various biological pathways.

This technical guide eschews a narrow focus on one molecule. Instead, it provides a comprehensive overview of the discovery contexts, synthetic methodologies, and therapeutic applications of the (Z)-4-(arylamino)-4-oxobut-2-enoic acid core. We will delve into the scientific rationale behind its use in targeting critical pathways in inflammation, oxidative stress, and infectious disease, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: Synthesis and Structural Rationale

The foundational synthesis of the (Z)-4-(arylamino)-4-oxobut-2-enoic acid scaffold is both elegant and efficient, a key reason for its prevalence in discovery campaigns. The process hinges on the nucleophilic ring-opening of maleic anhydride by an aniline derivative.

General Synthetic Protocol

The following protocol outlines a generalized, self-validating procedure for the synthesis of the title scaffold. The successful formation of the product is typically confirmed by the appearance of characteristic amide and carboxylic acid signals in NMR and IR spectra, and the disappearance of the anhydride starting material.

Experimental Protocol: Synthesis of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid

-

Objective: To synthesize the target compound via the ring-opening of maleic anhydride.

-

Materials:

-

Maleic Anhydride (1.0 equivalent)

-

4-Ethoxyaniline (1.0 equivalent)

-

Acetone (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a minimal amount of acetone at room temperature with vigorous stirring.

-

Nucleophilic Addition: To this rapidly stirred solution, slowly add a solution of 4-ethoxyaniline (1.0 eq.) dissolved in acetone. The addition is typically performed dropwise over 10-15 minutes.

-

Reaction: The reaction is often exothermic and proceeds readily at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. In some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Precipitation & Isolation: Upon completion, the product, (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid (also known as maleanilic acid), often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to obtain a product of high purity.

-

-

Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Causality of Reagents and Stereochemistry

The choice of maleic anhydride is critical as it directly dictates the stereochemistry of the product. The cis configuration of the double bond in maleic anhydride is retained throughout the reaction, leading exclusively to the (Z)-isomer . This stereochemical control is a significant advantage, as biological activity is often highly dependent on the specific geometry of a molecule. The arylamine provides the "R-group" for structure-activity relationship (SAR) studies, allowing for the exploration of different substituents to optimize target binding and pharmacokinetic properties.

Caption: Inhibition of Keap1-Nrf2 interaction by the scaffold, leading to Nrf2 activation.

A study by Qin et al. demonstrated a structure-based molecular hybridization strategy, combining a known Keap1 binder with the maleimide-like core of DMF analogues. [1]This work led to the development of highly potent inhibitors.

| Compound ID | Target | Activity | Source |

| 1c | Keap1-Nrf2 PPI | K D2 = 0.119 µM | Qin et al., 2025 [1] |

Protein Kinase B (PknB) Inhibition: A Novel Antitubercular Approach

The rise of drug-resistant Mycobacterium tuberculosis (M.tb) necessitates the discovery of novel antibacterial agents. Protein kinase B (PknB), an essential serine/threonine protein kinase in M.tb, represents a promising target due to its low similarity to human kinases. [2] High-throughput screening identified a related scaffold, (E)-4-oxo-crotonic acid, as an inhibitor of PknB. [2]Subsequent structure-activity relationship (SAR) studies revealed that the α,β-unsaturated ketone and the trans-(E)-configuration were crucial for activity. While the specific (Z)-amino derivatives were not the final lead candidates in this study, the initial discovery highlights the potential of the 4-oxobut-2-enoic acid core in targeting bacterial kinases. The study found that adding aryl groups, particularly those with electron-withdrawing substituents, enhanced potency. [2]

| Compound Scaffold | Target | Activity (IC₅₀) | Source |

|---|

| (E)-4-(aryl)-4-oxobut-2-enoic acids | M.tb PknB | ~4-fold improvement over initial hit | Xu et al., 2017 [2]|

Modulating Inflammatory Pathways

Beyond the Keap1-Nrf2 axis, derivatives of the 4-oxobut-2-enoic acid scaffold have demonstrated broader anti-inflammatory effects. Research has shown that N-arylamides of related 2-hydrazono-4-oxobutanoic acids possess pronounced anti-inflammatory activity. [3]Another study synthesized (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid from maleic anhydride and 4-aminoantipyrine. This compound was shown to reduce leukocyte influx, potentially through the inhibition of cyclooxygenase-2 (COX-2). [4] This body of work suggests that the scaffold can be tailored to interact with various targets within the complex network of inflammatory signaling, making it a valuable starting point for the development of novel anti-inflammatory drugs.

Conclusion and Future Directions

The (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid molecule, while not a widely studied entity in isolation, is a representative of a highly valuable and versatile chemical scaffold. The inherent (Z)-stereochemistry, conferred by its synthesis from maleic anhydride, provides a rigid and defined geometry for drug design. The arylamino portion offers a readily modifiable handle to tune the molecule's properties for diverse biological targets.

From the sophisticated inhibition of the Keap1-Nrf2 protein-protein interaction to the targeting of essential bacterial kinases and the modulation of inflammatory enzymes, the (Z)-4-(arylamino)-4-oxobut-2-enoic acid core has proven its merit in drug discovery. Its straightforward and efficient synthesis further enhances its appeal for the construction of compound libraries for screening and lead optimization.

Future research should continue to explore the vast chemical space accessible from this scaffold. Systematic modifications of the aryl ring, coupled with advanced computational modeling and screening against a wider range of targets, will undoubtedly uncover new therapeutic applications. The accumulated evidence strongly suggests that this scaffold is not merely a chemical curiosity but a foundational element for the next generation of targeted therapies.

References

-

Qin, X., Hou, R., Qu, Z., et al. (2025). Structure-based molecular hybridization design and synthesis of Keap1-Nrf2 inhibitors for anti-inflammatory treatment. Bioorganic Chemistry, 158, 108350. Available from: [Link]

-

Xu, C., Bai, X., Li, Z., et al. (2017). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors. MedChemComm, 8(2), 350-355. Available from: [Link]

-

Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. Available from: [Link]

-

Xu, C., et al. (2017). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Publishing. Available from: [Link]

-

ResearchGate. (2026, January 15). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. Available from: [Link]

-

D'Andrea, V., et al. (2022). Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction. ACS Publications. Available from: [Link]

-

Rombouts, F. J. R., et al. (2011). Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. Journal of Medicinal Chemistry, 54(7), 2413-2425. Available from: [Link]

-

de Oliveira, R. B., et al. (2018). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Structure-based molecular hybridization design and synthesis of Keap1-Nrf2 inhibitors for anti-inflammatory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Ethoxyphenyl)maleamic acid theoretical properties

Theoretical Properties, Synthetic Pathways, and Reactivity Profile

Executive Summary

N-(4-Ethoxyphenyl)maleamic acid (CAS 108087-84-9) represents a pivotal intermediate in the synthesis of N-substituted maleimides, specifically N-(4-ethoxyphenyl)maleimide (NEPMI). As a maleamic acid derivative, it exists at the intersection of kinetic stability and thermodynamic reactivity. Its utility extends beyond simple precursor status; it serves as a model compound for understanding the delicate balance between amide bond stability, intramolecular hydrogen bonding, and dehydration-driven cyclization dynamics. This guide provides a rigorous analysis of its physicochemical properties, mechanistic synthesis, and reactivity profile for researchers in polymer chemistry and drug development.

Physicochemical Profile

The theoretical and experimental properties of N-(4-Ethoxyphenyl)maleamic acid are governed by the electron-donating ethoxy substituent on the phenyl ring, which influences the nucleophilicity of the amide nitrogen and the overall solubility profile.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source / Theoretical Basis |

| CAS Number | 108087-84-9 | [Fisher Scientific, 2025] |

| IUPAC Name | (2Z)-4-[(4-Ethoxyphenyl)amino]-4-oxobut-2-enoic acid | Cis-geometry required for anhydride origin |

| Molecular Formula | C₁₂H₁₃NO₄ | Stoichiometric addition of C₄H₂O₃ + C₈H₁₁NO |

| Molecular Weight | 235.24 g/mol | Calculated |

| Melting Point | 188°C – 189°C | [Fisher Scientific, 2025] |

| Appearance | Yellow to cream crystalline solid | Conjugation of amide with aromatic system |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water | Polar amide/acid vs. hydrophobic phenyl ring |

| pKa (Theoretical) | ~3.5 (Carboxylic acid), ~13 (Amide) | Typical for N-aryl maleamic acids |

Synthetic Pathway & Mechanism

The synthesis of N-(4-Ethoxyphenyl)maleamic acid proceeds via a nucleophilic acyl substitution (ring-opening) of maleic anhydride by p-phenetidine (4-ethoxyaniline). This reaction is highly atom-efficient and typically exothermic.

Mechanism Insight: The reaction is driven by the nucleophilic attack of the amine lone pair on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses to open the ring, yielding the amic acid. Crucially, the product retains the cis (Z) configuration of the alkene, stabilized by an intramolecular hydrogen bond between the amide proton and the carboxylate carbonyl.

Critical Control Point: Temperature control is vital. High temperatures during this step can prematurely trigger dehydration to the maleimide or isomerization to the thermodynamically more stable trans (fumaramic) isomer, which cannot cyclize.

Figure 1: Synthetic pathway showing the kinetic formation of the maleamic acid and potential thermal isomerization.

Reactivity Profile & Cyclodehydration

The utility of N-(4-Ethoxyphenyl)maleamic acid lies in its conversion to the maleimide. This requires chemical or thermal dehydration.

Self-Validating Protocol Logic:

-

Chemical Dehydration: Using acetic anhydride and sodium acetate allows cyclization at lower temperatures (<100°C), preserving the cis geometry required for ring closure.

-

Acid Catalysis: Strong acids can catalyze the reaction but increase the risk of hydrolysis back to aniline and maleic acid.

Reactivity Network:

-

Cyclization: Elimination of water to form the imide ring.

-

Hydrolysis: Under aqueous acidic conditions, the amide bond cleaves, reverting to starting materials.

-

Isomerization: Conversion to the trans-isomer (fumaramic acid derivative), which precipitates as an intractable solid that cannot cyclize.

Figure 2: Reactivity network of N-(4-Ethoxyphenyl)maleamic acid demonstrating the competition between cyclization, isomerization, and hydrolysis.

Spectroscopic Characterization (Theoretical)

Identification of the maleamic acid intermediate versus the maleimide product is critical for process validation.

^1H NMR Diagnostic Signals (DMSO-d6):

-

Amide Proton (-NH-): A broad singlet appearing downfield, typically 10.0 – 10.5 ppm . Its disappearance confirms cyclization to the imide.

-

Carboxylic Acid (-COOH): A very broad singlet around 12.0 – 13.0 ppm (often exchanged/invisible).

-

Vinylic Protons (-CH=CH-): Two doublets (J ~12 Hz) or a singlet if chemically equivalent, typically at 6.2 – 6.5 ppm . In the maleimide, this shifts to a sharp singlet at ~7.0 ppm.

-

Ethoxy Group:

-

Methylene (-OCH₂-): Quartet at ~4.0 ppm .

-

Methyl (-CH₃): Triplet at ~1.3 ppm .

-

-

Aromatic Protons: Two doublets (AA'BB' system) centered around 6.8 – 7.6 ppm .

Experimental Protocols

Protocol A: Synthesis of N-(4-Ethoxyphenyl)maleamic Acid

Objective: Isolation of the kinetic intermediate.

-

Preparation: Dissolve 9.8 g (0.1 mol) of maleic anhydride in 50 mL of anhydrous diethyl ether (or acetone).

-

Addition: Dissolve 13.7 g (0.1 mol) of p-phenetidine in 30 mL of diethyl ether. Add this solution dropwise to the anhydride solution at 0–5°C with vigorous stirring.

-

Why: Low temperature prevents isomerization and ensures the product precipitates immediately, driving the equilibrium forward.

-

-

Isolation: Stir for 1 hour. Filter the yellow precipitate.[1]

-

Purification: Wash with cold ether to remove unreacted amine. Dry under vacuum.[1]

-

Quality Check: MP should be ~188°C. If significantly higher (>200°C), suspect isomerization to fumaramic acid.

-

Protocol B: Cyclization to N-(4-Ethoxyphenyl)maleimide

Objective: Chemical dehydration.

-

Reaction: Suspend the maleamic acid (10 g) in acetic anhydride (20 mL). Add anhydrous sodium acetate (1 g).

-

Heating: Heat to 80–90°C for 30 minutes. The solution should clear as the imide forms.

-

Caution: Do not reflux excessively; prolonged heat promotes polymerization.

-

-

Quenching: Pour the hot mixture into ice-cold water (100 mL). The maleimide will precipitate.[1]

-

Workup: Filter, wash with water (to remove acetic acid), and recrystallize from ethanol.

References

-

Fisher Scientific. (2025). N-(4-Ethoxyphenyl)maleamic acid, 97%. Retrieved from

-

PubChem. (2025). Maleic Anhydride Compound Summary. National Library of Medicine. Retrieved from

-

Organic Syntheses. (1961). N-Phenylmaleimide.[2] Org. Synth. 1961, 41, 93. Retrieved from

-

Thermo Fisher Scientific. (2025). NMR Spectrum of Phenacetin (Analogous Ethoxy-Aromatic System). Retrieved from

Sources

Physical and chemical properties of N-(4-Ethoxyphenyl)maleamic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Ethoxyphenyl)maleamic acid

Introduction: Bridging Synthesis and Functionality

N-(4-Ethoxyphenyl)maleamic acid stands as a pivotal intermediate in the synthesis of N-substituted maleimides, a class of compounds with profound utility in medicinal chemistry, polymer science, and bioconjugation. As the precursor to N-(4-Ethoxyphenyl)maleimide, its chemical and physical characteristics are of paramount importance to researchers and drug development professionals. The maleimide functional group is a highly selective Michael acceptor, famously reacting with thiol groups in proteins to form stable covalent bonds, a cornerstone of antibody-drug conjugate (ADC) technology.[1][2]

This guide provides a comprehensive overview of N-(4-Ethoxyphenyl)maleamic acid, from its molecular structure and synthesis to its key chemical reactivities and spectroscopic signature. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages extensive data from its close structural analogue, N-(4-Methoxyphenyl)maleamic acid. The electronic and steric similarities between the ethoxy and methoxy groups allow for highly reliable comparative analysis and prediction of properties. This approach ensures a scientifically rigorous and practically useful resource for professionals in the field.

Molecular Identity and Structural Analysis

N-(4-Ethoxyphenyl)maleamic acid is an organic compound featuring a maleamic acid backbone—characterized by cis-configured carboxylic acid and amide functionalities—substituted with a 4-ethoxyphenyl group on the nitrogen atom.

| Identifier | Value |

| IUPAC Name | (2Z)-4-((4-Ethoxyphenyl)amino)-4-oxobut-2-enoic acid |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 24870-11-9 |

Structural studies on analogous N-aryl maleamic acids, such as N-(4-Methoxyphenyl)maleamic acid, reveal that the molecules are nearly planar.[3] This planarity is stabilized by a significant intramolecular O-H···O hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.[4] This internal hydrogen bond is a defining feature of the maleamic acid moiety and influences its conformation and reactivity. The dihedral angle between the phenyl ring and the maleamic acid plane is typically small, indicating a high degree of conjugation.[3]

Synthesis and Purification: A Robust Protocol

The synthesis of N-aryl maleamic acids is a well-established and efficient process involving the nucleophilic ring-opening of maleic anhydride by an aniline derivative. The reaction is typically high-yielding and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)maleamic acid

This protocol is adapted from the established synthesis of N-(4-Methoxyphenyl)maleamic acid.[3]

Materials:

-

4-Ethoxyaniline (p-phenetidine) (CAS: 156-43-4)

-

Maleic Anhydride (CAS: 108-31-6)

-

Anhydrous Toluene

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a minimal amount of anhydrous toluene.

-

Addition of Aniline: In a separate beaker, dissolve 4-ethoxyaniline (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the stirring maleic anhydride solution at room temperature.

-

Reaction: The reaction is exothermic and a precipitate usually forms quickly. Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Work-up:

-

Treat the mixture with dilute hydrochloric acid to protonate and dissolve any unreacted 4-ethoxyaniline.

-

Filter the resulting solid product under suction using a Büchner funnel.

-

Wash the crude product thoroughly with deionized water to remove any remaining maleic acid or salts.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure N-(4-Ethoxyphenyl)maleamic acid.[3]

-

Dry the purified crystals in a vacuum oven. The purity can be confirmed by melting point analysis and spectroscopic methods.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(4-Ethoxyphenyl)maleamic acid.

Physical Properties

The physical properties of N-(4-Ethoxyphenyl)maleamic acid are summarized below. Data for analogous compounds are provided for context and estimation.

| Property | Value / Description | Reference / Basis |

| Appearance | Expected to be a white to yellowish crystalline solid. | Analogy to N-(4-methoxyphenyl)maleamic acid, which forms yellowish-green crystals.[3] |

| Melting Point | Estimated: 175-185 °C | N-(4-Methoxyphenyl)maleamic acid melts at 171 °C. Phenacetin (N-(4-ethoxyphenyl)acetamide) melts at 133-136 °C, higher than acetanilide (114 °C), suggesting the ethoxy group increases melting point over methoxy.[5] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, DMSO, and DMF. | General solubility for maleamic acids. Recrystallization from ethanol is effective.[3] |

| Density | Estimated: ~1.3-1.4 g/cm³ | N-(4-Methoxyphenyl)maleamic acid has a calculated density of 1.426 g/cm³.[3] |

Chemical Properties and Reactivity

The chemistry of N-(4-Ethoxyphenyl)maleamic acid is dominated by its two functional groups: the carboxylic acid and the amide, held in a cis-conformation.

Acidity

The carboxylic acid group imparts acidic properties to the molecule. The pKa is expected to be in the range of 3-4, similar to maleic acid itself. The 4-ethoxyphenyl group is weakly electron-donating, which might slightly increase the pKa (decrease the acidity) compared to an unsubstituted N-phenylmaleamic acid, but this effect is generally minor.

Intramolecular Cyclization (Cyclodehydration)

The most significant chemical transformation of N-(4-Ethoxyphenyl)maleamic acid is its cyclodehydration to form the corresponding N-(4-Ethoxyphenyl)maleimide . This reaction is crucial for accessing the versatile maleimide functionality used in bioconjugation.

Mechanism: The reaction typically proceeds by activating the carboxylic acid, followed by intramolecular nucleophilic attack from the amide nitrogen to form a five-membered imide ring.

Common Reagents:

-

Acetic Anhydride with Sodium Acetate: This is the classic and most common laboratory method. The maleamic acid is heated (refluxed) with acetic anhydride and a catalytic amount of sodium acetate.[1][6]

-

Trifluoroacetic Anhydride (TFAA): A more potent dehydrating agent that can effect the cyclization at lower temperatures.[7]

-

Thermal and Azeotropic Methods: Direct heating or heating in a high-boiling solvent with a Dean-Stark trap can also be used, though it may require higher temperatures.[6]

The reaction can sometimes produce a mixture of the desired maleimide and an isomeric product, the isomaleimide. However, N-aryl maleamic acids generally favor the formation of the thermodynamically more stable maleimide.[7]

Caption: Key steps in the cyclodehydration of maleamic acid to a maleimide.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of N-(4-Ethoxyphenyl)maleamic acid. The expected spectral features are outlined below based on the known spectra of its constituent parts.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | broad singlet | Highly deshielded, may exchange with D₂O. |

| Amide (-NH) | 9.5 - 10.5 | singlet | Deshielded proton on nitrogen. |

| Aromatic (Ar-H) | 6.9 (d, J ≈ 9 Hz), 7.5 (d, J ≈ 9 Hz) | Doublets (AA'BB') | Protons ortho to -OEt are upfield; protons ortho to -NH are downfield.[8] |

| Olefinic (-CH=CH-) | 6.2 - 6.5 | Doublets (J ≈ 12 Hz) | Two distinct doublets due to the cis-configuration.[9] |

| Methylene (-OCH₂CH₃) | ~4.0 | quartet | Characteristic ethoxy signal.[8] |

| Methyl (-OCH₂CH₃) | ~1.4 | triplet | Characteristic ethoxy signal.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Very broad signal due to hydrogen bonding. |

| N-H Stretch (Amide) | 3200 - 3400 | Sharper than the O-H stretch. |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1730 | Carbonyl of the acid. |

| C=O Stretch (Amide I) | ~1640 - 1680 | Carbonyl of the amide. |

| C=C Stretch (Olefin) | ~1630 | Alkene double bond. |

| N-H Bend (Amide II) | ~1550 | Coupled with C-N stretching. |

| C-O Stretch (Ether) | 1230 - 1260 (asymmetric) | Aryl-alkyl ether stretch. |

Applications in Research and Development

The primary value of N-(4-Ethoxyphenyl)maleamic acid lies in its role as a direct precursor to N-(4-Ethoxyphenyl)maleimide. The resulting maleimide is a powerful tool in several advanced scientific fields.

-

Bioconjugation: N-aryl maleimides are used to link cytotoxic drugs, imaging agents, or other payloads to cysteine residues on antibodies and other proteins.[10] This thiol-Michael addition reaction is highly efficient and selective, forming the basis for many antibody-drug conjugates (ADCs). N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts, reducing premature drug release in vivo.[10]

-

Polymer Chemistry: N-substituted maleimides serve as monomers for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability.

-

Drug Discovery: The maleamic acid structure itself has been explored in the context of pH-sensitive linkers for drug delivery systems, designed to release a payload in the acidic microenvironment of tumors.

Conclusion

N-(4-Ethoxyphenyl)maleamic acid is a well-defined chemical entity whose properties are dictated by the interplay between its N-aryl substituent and the maleamic acid core. While direct experimental data is sparse, a robust understanding of its physical and chemical behavior can be confidently established through the analysis of its structural analogues. Its straightforward, high-yield synthesis and its critical role as the immediate precursor to N-(4-Ethoxyphenyl)maleimide make it a compound of significant interest. The ability to readily convert this acid into a stable, reactive maleimide provides researchers and drug developers with a valuable building block for creating advanced bioconjugates, polymers, and other functional materials.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1529–o1530. [Link]

-

Lynch, D. E., & McClenaghan, I. (2002). N-(4-Acetylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(6), o678-o679. [Link]

-

LookChem. (n.d.). N-(4-METHOXYPHENYL)MALEAMIC ACID. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). p-Phenetidine. Retrieved January 27, 2026, from [Link]

-

Finnegan, P., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(21), 6596. [Link]

-

Isac, A. D., et al. (2013). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 58(11-12), 929-935. [Link]

-

PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Finnegan, P., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Open Publications of UTS Scholars. [Link]

- Crivello, J. V. (2006). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Green Chemistry Letters and Reviews, 12(2), 127-132. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Wikipedia. (n.d.). Phenacetin. Retrieved January 27, 2026, from [Link]

- Finnegan, P., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.

-

ResearchGate. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride. Retrieved January 27, 2026, from [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670. [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 1720 - p-PHENETIDINE. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved January 27, 2026, from [Link]

-

UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved January 27, 2026, from [Link]

-

Stephan, A., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2115-2127. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). Retrieved January 27, 2026, from [Link]

-

Chegg. (2022, October 29). Solved why the melting point of phenacetin is slightly. Retrieved January 27, 2026, from [Link]

-

Boron Molecular. (n.d.). Buy N-(4-methoxy-2-methylphenyl)acetamide. Retrieved January 27, 2026, from [Link]

-

Pobudkowska, A., et al. (2020). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 25(23), 5649. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Maleamic acid(557-24-4) 1H NMR spectrum [chemicalbook.com]

- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for N-(4-Ethoxyphenyl)maleamic acid synthesis

An In-Depth Technical Guide to the Synthesis of N-(4-Ethoxyphenyl)maleamic acid: Starting Materials and Core Methodology

Introduction

N-(4-Ethoxyphenyl)maleamic acid is a crucial chemical intermediate, primarily serving as the direct precursor for the synthesis of N-(4-Ethoxyphenyl)maleimide. The maleimide functional group is of significant interest in materials science and medicinal chemistry due to its reactivity as a Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity allows for its incorporation into polymers to enhance thermal stability and for its use in bioconjugation to link molecules to proteins. This guide provides a comprehensive overview of the fundamental starting materials and a detailed, field-tested protocol for the synthesis of N-(4-Ethoxyphenyl)maleamic acid, designed for researchers and professionals in chemical synthesis and drug development.

Core Synthesis Strategy: Acylation of p-Phenetidine

The most direct and widely adopted method for synthesizing N-(substituted phenyl)maleamic acids is the nucleophilic acyl substitution reaction between a primary aromatic amine and maleic anhydride.[1] For the target molecule, N-(4-Ethoxyphenyl)maleamic acid, the synthesis involves the reaction of p-phenetidine (4-ethoxyaniline) with maleic anhydride .

The reaction proceeds via the nucleophilic attack of the primary amine group of p-phenetidine on one of the carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the highly strained five-membered anhydride ring, forming the corresponding amic acid. The cis-configuration of the double bond from maleic anhydride is retained in the final product.[2] This reaction is generally high-yielding and can be performed under mild conditions, making it an efficient and reliable synthetic route.[1][3]

Reaction Scheme

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)maleamic acid

This protocol is adapted from established procedures for the synthesis of analogous N-aryl maleamic acids. [4]It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical methods.

Materials and Equipment

-

Maleic anhydride (0.025 mol, 2.45 g)

-

p-Phenetidine (0.025 mol, 3.43 g, approx. 3.3 mL)

-

Toluene (45 mL)

-

Dilute Hydrochloric Acid (e.g., 1 M)

-

Deionized Water

-

100 mL Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL flask equipped with a magnetic stir bar, dissolve maleic anhydride (2.45 g, 0.025 mol) in 25 mL of toluene. Stir until all the solid has dissolved.

-

Reagent Addition: In a separate beaker, dissolve p-phenetidine (3.43 g, 0.025 mol) in 20 mL of toluene. Transfer this solution to a dropping funnel.

-

Add the p-phenetidine solution dropwise to the stirred maleic anhydride solution over a period of 10-15 minutes. The reaction is often exothermic, and a precipitate will begin to form.

-

Reaction Time: After the addition is complete, continue to stir the resulting mixture vigorously for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion. [4]5. Product Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Purification/Washing: Wash the collected solid thoroughly with several portions of cold deionized water. This step is crucial to remove any unreacted maleic anhydride and its hydrolysis product, maleic acid. [4]7. Drying: Dry the purified product either by air drying or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a solid.

-

Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR and ¹H NMR. The literature suggests that related N-aryl maleamic acids are typically planar molecules stabilized by an intramolecular hydrogen bond. [5]

Conclusion

The synthesis of N-(4-Ethoxyphenyl)maleamic acid from maleic anhydride and p-phenetidine is a robust and efficient procedure rooted in fundamental principles of organic chemistry. By carefully selecting high-purity starting materials and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate. This guide provides the necessary technical details, mechanistic insights, and practical steps to empower professionals in their synthetic endeavors, ensuring a solid foundation for the subsequent development of advanced polymers and bioconjugates.

References

-

Organic Syntheses, Coll. Vol. 4, p.844 (1963); Vol. 35, p.90 (1955). N-Phenylmaleimide. Available at: [Link]

-

Lynch, D. E., & McClenaghan, I. (2002). N-(4-Acetylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(6), o678-o679. Available at: [Link]

-

Gowda, B. T., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o149. Available at: [Link]

-

Bastin, L. D., & Dolliver, D. D. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Green Chemistry Letters and Reviews, 12(2), 127-133. Available at: [Link]

-

Iqbal, N., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 44-51. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). N-(4-Methoxyphenyl)maleamic acid. PubChem Compound Database. Retrieved from [Link]

-

Patil, S. B., et al. (2011). Solid-state reaction between maleic anhydride and p-nitroaniline. ResearchGate. Available at: [Link]

-

Study.com (n.d.). The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide. Retrieved from [Link]

-

Filo (2024). Write the chemical equation for the reaction of p-Phenetidine with hydroc. Retrieved from [Link]

-

Mohammed, S. A., & Mustapha, Y. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(4-Ethoxyphenyl)maleamic Acid

Abstract

This document provides a detailed, reliable, and validated experimental protocol for the preparation of N-(4-Ethoxyphenyl)maleamic acid. This compound is a valuable intermediate in synthetic chemistry, primarily serving as a direct precursor for N-substituted maleimides, which are pivotal in bioconjugation and polymer chemistry.[1] The synthesis is achieved through the nucleophilic acyl substitution reaction between p-phenetidine (4-ethoxyaniline) and maleic anhydride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for each procedural step to ensure reproducibility, high yield, and purity.

Underlying Scientific Principles: The Reaction Mechanism

The synthesis of N-(4-Ethoxyphenyl)maleamic acid proceeds via a well-established nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the primary amine group of p-phenetidine on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride, effectively opening the ring and forming a tetrahedral intermediate. Subsequent proton transfer and rearrangement result in the formation of the final amide and carboxylic acid functionalities of the maleamic acid product. The cis-configuration of the double bond from maleic anhydride is retained in the product.

Reagents, Materials, and Equipment

Reagents

-

p-Phenetidine (4-Ethoxyaniline), ≥98% purity (C₈H₁₁NO)

-

Maleic Anhydride, ≥99% purity (C₄H₂O₃)

-

Anhydrous Diethyl Ether (C₄H₁₀O)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Melting point apparatus

-

FTIR and NMR spectrometers for product characterization

Critical Safety Precautions

Researcher safety is paramount. A thorough risk assessment must be conducted before commencing this protocol.

-

Maleic Anhydride (C₄H₂O₃): Corrosive and a potent respiratory sensitizer. It causes severe skin burns and eye damage and may provoke an allergic skin reaction or asthma-like symptoms if inhaled. Handle exclusively in a certified chemical fume hood.

-

p-Phenetidine (C₈H₁₁NO): Harmful if swallowed or in contact with skin.[2] It is an eye irritant and a suspected mutagen. It is sensitive to air and light and may change color upon exposure.[3]

-

Diethyl Ether: Extremely flammable. Vapors are heavier than air and can travel to an ignition source. Ensure all potential ignition sources are removed from the work area.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene)

-

Chemical splash goggles and a face shield

-

Flame-resistant lab coat

-

Work must be performed in a well-ventilated chemical fume hood.

Experimental Workflow Diagram

Sources

Application Notes & Protocols: N-(4-Ethoxyphenyl)maleamic Acid in Advanced Polymer Chemistry

An in-depth guide for researchers, scientists, and drug development professionals.

N-(4-Ethoxyphenyl)maleamic acid serves as a versatile precursor for the synthesis of functional polymers. Its structure, featuring a reactive carboxylic acid, an amide linkage, and a polymerizable carbon-carbon double bond (once converted to the maleimide form), allows for its incorporation into a wide array of polymeric architectures. These polymers exhibit desirable properties such as high thermal stability and chemical resistance, making them suitable for demanding applications. Furthermore, the maleimide derivative of this compound is a key reagent for bioconjugation via Michael addition reactions with thiols, opening avenues for its use in drug delivery and biomaterials.

This guide provides a comprehensive overview of the applications of N-(4-Ethoxyphenyl)maleamic acid in polymer chemistry, detailing the synthetic pathways from the amic acid to functional polymers. The protocols described are based on established methodologies for structurally similar N-aryl maleamic acids and their derivatives, particularly the well-documented N-(4-methoxyphenyl) analogue, ensuring robust and reproducible results.

Section 1: Synthesis of N-(4-Ethoxyphenyl)maleamic Acid

The foundational step is the synthesis of the maleamic acid itself. This reaction proceeds through the nucleophilic attack of the amine group of 4-ethoxyaniline on the carbonyl carbon of maleic anhydride, leading to the opening of the anhydride ring. The reaction is typically high-yielding and straightforward.

Protocol 1: Synthesis of N-(4-Ethoxyphenyl)maleamic Acid

Rationale: This protocol utilizes a simple addition reaction at room temperature. Dimethylformamide (DMF) is an excellent solvent for both reactants, facilitating a homogenous reaction mixture.[1][2] The product is precipitated by adding the reaction mixture to crushed ice, as the amic acid has low solubility in water.

Materials:

-

4-ethoxyaniline (1.0 eq)

-

Maleic anhydride (1.0 eq)

-

Dimethylformamide (DMF)

-

Crushed ice

-

Deionized water

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 0.1 mol of 4-ethoxyaniline in 30 mL of DMF.

-

While stirring the solution at room temperature (25°C), add 0.1 mol of maleic anhydride in one portion.

-

Continue stirring the reaction mixture for 3 hours at 25°C.

-

Pour the resulting solution slowly into a beaker containing crushed ice. A solid precipitate will form.[1][2]

-

Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water to remove any unreacted maleic anhydride or maleic acid.

-

Dry the crude product under vacuum.

-

For purification, recrystallize the solid from methanol to yield pure N-(4-Ethoxyphenyl)maleamic acid.

Characterization: The product can be characterized by ¹H-NMR, FTIR, and melting point determination. The FTIR spectrum should show characteristic peaks for N-H, C=O (amide and carboxylic acid), and C-O-C stretching.

Section 3: Applications in Polymer Synthesis

Application 3.1: Homopolymerization for High-Performance Materials

Poly(N-substituted maleimide)s are known for their excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties. These characteristics make them suitable for use as high-performance plastics and matrix resins in composites.

Protocol 3: Free-Radical Homopolymerization of N-(4-Ethoxyphenyl)maleimide